molecular formula C14H32ClN B14382886 N-methyl-N-propyldecan-1-amine;hydrochloride CAS No. 88552-76-5

N-methyl-N-propyldecan-1-amine;hydrochloride

Cat. No.: B14382886
CAS No.: 88552-76-5
M. Wt: 249.86 g/mol
InChI Key: QKBKTFLXLFTMOS-UHFFFAOYSA-N
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Description

N-methyl-N-propyldecan-1-amine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group, a propyl group, and a decan-1-amine backbone, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-propyldecan-1-amine;hydrochloride typically involves the alkylation of decan-1-amine with methyl and propyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification of the final product is achieved through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-propyldecan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound to primary or secondary amines.

    Substitution: Nucleophilic substitution reactions can replace the methyl or propyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include amine oxides, primary or secondary amines, and substituted amines with various functional groups.

Scientific Research Applications

N-methyl-N-propyldecan-1-amine;hydrochloride has a broad spectrum of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential role in enzyme kinetics and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating certain medical conditions.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-methyl-N-propyldecan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways. It may also inhibit or activate enzymes, affecting biochemical processes within the cell.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-ethyldecan-1-amine;hydrochloride
  • N-methyl-N-butyldecan-1-amine;hydrochloride
  • N-methyl-N-pentyldecan-1-amine;hydrochloride

Uniqueness

N-methyl-N-propyldecan-1-amine;hydrochloride is unique due to its specific alkyl chain length and the combination of methyl and propyl groups. This structural configuration imparts distinct physicochemical properties and biological activities compared to other similar compounds.

Properties

CAS No.

88552-76-5

Molecular Formula

C14H32ClN

Molecular Weight

249.86 g/mol

IUPAC Name

N-methyl-N-propyldecan-1-amine;hydrochloride

InChI

InChI=1S/C14H31N.ClH/c1-4-6-7-8-9-10-11-12-14-15(3)13-5-2;/h4-14H2,1-3H3;1H

InChI Key

QKBKTFLXLFTMOS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(C)CCC.Cl

Origin of Product

United States

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